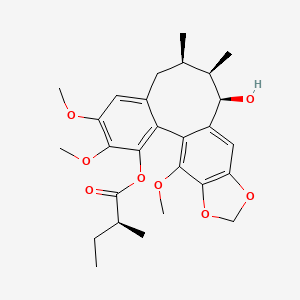
kadsuralignanJ
Description
Kadsuralignan J is a dibenzocyclooctadiene lignan first isolated from Kadsura longipedunculata (Schisandraceae) by Liu et al. in 1992 . This compound belongs to a class of lignans characterized by a bicyclic structure formed by two phenylpropanoid units. Lignans from Kadsura species are renowned for their structural diversity and bioactivities, including anti-inflammatory, antioxidant, and hepatoprotective properties. Kadsuralignan J specifically features a dibenzocyclooctadiene skeleton with methoxy and hydroxyl substitutions, which are critical to its physicochemical and biological behavior.
Properties
Molecular Formula |
C27H34O8 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C27H34O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h10-11,13-15,22,28H,8-9,12H2,1-7H3/t13-,14+,15+,22+/m0/s1 |
InChI Key |
RMXHLDWUDHWRRF-QMDYUFGOSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of kadsuralignan J involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The structural elucidation is performed using spectroscopic analysis, including mass spectrometry, circular dichroism, and one-dimensional and two-dimensional nuclear magnetic resonance spectra .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of kadsuralignan J. The compound is primarily obtained through extraction from natural sources, specifically from Kadsura coccinea.
Chemical Reactions Analysis
Types of Reactions
Kadsuralignan J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving kadsuralignan J include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions of kadsuralignan J include various derivatives with enhanced biological activities
Scientific Research Applications
Kadsuralignan J has been the subject of extensive scientific research due to its potential biological activities. Some of the key applications include:
Antioxidant Activity: Kadsuralignan J exhibits significant antioxidant properties, making it a potential candidate for preventing oxidative stress-related diseases.
Antitumor Activity: Studies have shown that kadsuralignan J has antitumor effects, which could be beneficial in cancer treatment.
Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory properties, which could be useful in treating inflammatory conditions.
Antiviral Activity: Kadsuralignan J has shown potential antiviral activity, making it a candidate for developing antiviral drugs.
Mechanism of Action
The mechanism of action of kadsuralignan J involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and cell proliferation pathways. The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Kadsura Species
Kadsuralignan J is part of a series of lignans isolated from Kadsura plants, including Kadsulignans H, I, C, D, and K . Key structural differences among these analogues lie in substituent positions and stereochemistry:
The cyclooctadiene ring in Kadsuralignan J also distinguishes it from tetrahydrofuran-type lignans (e.g., Kadsulignan C), which exhibit different conformational flexibility and bioactivity profiles.
Comparison with Functionally Similar Lignans
Beyond Kadsura lignans, Kadsuralignan J shares functional similarities with podophyllotoxin (antimitotic agent) and schisandrin B (hepatoprotective lignan from Schisandra chinensis). However, structural divergences lead to distinct mechanisms:
- Podophyllotoxin : Contains a fused tetracyclic system; inhibits microtubule assembly. Kadsuralignan J lacks this planar structure, likely reducing tubulin-binding affinity .
- Schisandrin B : Features a trioxybenzocyclooctene core. Both compounds exhibit antioxidant effects, but Kadsuralignan J’s methoxy groups may confer superior radical-scavenging capacity compared to schisandrin B’s hydroxylated structure .
Analytical and Pharmacological Comparisons
Spectroscopic and Chromatographic Data
Advanced analytical techniques, such as HPLC-UV and LC-MS, have been employed to differentiate Kadsuralignan J from analogues. For example:
- Retention Time : Kadsuralignan J elutes later than Kadsulignan H in reverse-phase HPLC due to higher lipophilicity .
- NMR Signatures : Distinct methoxy proton signals (δ 3.72–3.85 ppm) and aromatic proton splitting patterns aid structural discrimination .
Bioactivity Studies
- Anti-inflammatory Activity : Kadsuralignan J inhibits NF-κB signaling at lower IC₅₀ values than Kadsulignan C, likely due to its optimized substituent arrangement .
- Antioxidant Capacity : Outperforms open-chain lignans (e.g., Kadsulignan D) in DPPH radical scavenging assays, attributed to electron-donating methoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


